molecular formula C16H14O2 B2505385 3-[4-(Benzyloxy)phenyl]prop-2-enal CAS No. 84184-53-2

3-[4-(Benzyloxy)phenyl]prop-2-enal

Cat. No.: B2505385
CAS No.: 84184-53-2
M. Wt: 238.286
InChI Key: NYHQCCMTIODLDK-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)phenyl]prop-2-enal is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a prop-2-enal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Benzyloxy)phenyl]prop-2-enal typically involves the reaction of 4-(benzyloxy)benzaldehyde with an appropriate reagent to introduce the prop-2-enal group. One common method is the aldol condensation reaction, where 4-(benzyloxy)benzaldehyde is reacted with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction conditions usually involve stirring the mixture at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzyloxy)phenyl]prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 3-[4-(Benzyloxy)phenyl]prop-2-enoic acid.

    Reduction: 3-[4-(Benzyloxy)phenyl]prop-2-enol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(Benzyloxy)phenyl]prop-2-enal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: Lacks the benzyloxy group but shares the prop-2-enal moiety.

    4-(Benzyloxy)benzaldehyde: Lacks the prop-2-enal group but contains the benzyloxyphenyl structure.

    3-Phenylprop-2-enal: Similar structure but without the benzyloxy group.

Uniqueness

3-[4-(Benzyloxy)phenyl]prop-2-enal is unique due to the presence of both the benzyloxy group and the prop-2-enal moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(4-phenylmethoxyphenyl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-12H,13H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHQCCMTIODLDK-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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